2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]-
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Overview
Description
2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- is a silyl enone compound with the molecular formula C9H16OSi. It is a versatile intermediate used in organic synthesis, particularly in the preparation of cyclohexyne precursors . This compound is known for its unique reactivity and stability, making it valuable in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- can be synthesized through several methods. One common approach involves the silylation of 2-cyclohexen-1-one using trimethylsilyl chloride in the presence of a base such as triethylamine . The reaction typically occurs at room temperature and yields the desired silyl enone product.
Industrial Production Methods
While specific industrial production methods for 2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- are not widely documented, the general principles of silylation and enone synthesis are applicable. Industrial production may involve large-scale silylation reactions using automated reactors and optimized conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- undergoes various chemical reactions, including:
Nucleophilic Addition: The compound can participate in nucleophilic addition reactions with organocopper reagents, leading to the formation of substituted cyclohexenones.
Michael Addition: It can undergo Michael addition with nucleophiles such as enolates or silyl enol ethers.
Common Reagents and Conditions
Organocopper Reagents: Used in nucleophilic addition reactions.
Enolates and Silyl Enol Ethers: Employed in Michael addition reactions.
Cesium Fluoride: Facilitates cycloaddition reactions by generating cyclohexyne intermediates.
Major Products
The major products formed from these reactions include substituted cyclohexenones and various cycloaddition adducts, depending on the specific reagents and conditions used .
Scientific Research Applications
2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and natural products.
Material Science: The compound’s unique reactivity makes it valuable in the development of new materials and polymers.
Chemical Biology: It is employed in the study of enzyme mechanisms and the development of enzyme inhibitors.
Medicinal Chemistry: The compound’s derivatives are explored for potential therapeutic applications, including anti-cancer and anti-inflammatory agents.
Mechanism of Action
The mechanism of action of 2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- involves its reactivity as a silyl enone. The compound can undergo nucleophilic addition and cycloaddition reactions, leading to the formation of various products. The molecular targets and pathways involved depend on the specific reactions and applications being studied .
Comparison with Similar Compounds
Similar Compounds
Cyclohex-2-en-1-one: A similar enone compound with a different substituent pattern.
2-Cyclohexen-1-one, 3-(3-hydroxybutyl)-2,4,4-trimethyl-: Another enone with additional functional groups.
4-Isopropyl-2-cyclohexen-1-one: A structurally related compound with an isopropyl group.
Uniqueness
2-Cyclohexen-1-one, 4-[(trimethylsilyl)oxy]- is unique due to its silyl group, which imparts distinct reactivity and stability. This makes it particularly useful in cycloaddition reactions and the synthesis of cyclohexyne precursors .
Properties
CAS No. |
61543-59-7 |
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Molecular Formula |
C9H16O2Si |
Molecular Weight |
184.31 g/mol |
IUPAC Name |
4-trimethylsilyloxycyclohex-2-en-1-one |
InChI |
InChI=1S/C9H16O2Si/c1-12(2,3)11-9-6-4-8(10)5-7-9/h4,6,9H,5,7H2,1-3H3 |
InChI Key |
HDOQTHOGTXWUQU-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)OC1CCC(=O)C=C1 |
Origin of Product |
United States |
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